Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate
Description
Properties
IUPAC Name |
cyclohexyl 2-cyano-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c22-14-16(21(26)27-15-8-2-1-3-9-15)19-20(25-12-6-7-13-25)24-18-11-5-4-10-17(18)23-19/h4-5,10-11,15-16H,1-3,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWRUNZNHCBFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated derivatives .
Scientific Research Applications
Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl esters often exhibit higher lipophilicity (LogP) but lower aqueous solubility compared to methyl esters.
- Piperidine-substituted analogs may show enhanced potency (lower IC₅₀) over pyrrolidine derivatives due to improved target binding.
Biological Activity
Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O2. The compound features a cyclohexyl group, a cyano group, and a quinoxaline moiety with a pyrrolidine substituent. This unique structure contributes to its biological activity and reactivity, particularly in targeting specific pathways involved in cancer progression.
Synthesis
The synthesis of this compound typically involves a multistep process:
- Preparation of Precursors : Starting materials are selected based on the desired functional groups.
- Cyclization : Key steps involve cyclization reactions to form the quinoxaline structure.
- Functionalization : The introduction of the cyano and cyclohexyl groups is achieved through nucleophilic substitutions.
This synthetic route allows for precise control over the compound's structure and purity, which is critical for its biological evaluation.
Anticancer Properties
This compound has demonstrated promising anticancer activity in various preclinical studies. Key findings include:
-
In Vitro Studies : The compound has been tested against several cancer cell lines, showing significant inhibition of cell viability at varying concentrations. It interferes with DNA replication and disrupts cell cycle progression.
Concentration (µM) Cell Viability (%) Apoptosis Induction (%) 1 85 10 5 60 25 10 30 50 - In Vivo Studies : Animal models (e.g., xenograft mice) treated with the compound exhibited notable tumor regression. Tumor size reduction was observed, indicating effective pharmacological action.
The mechanisms through which this compound exerts its anticancer effects include:
- Antiproliferative Activity : The compound inhibits cancer cell growth by interfering with critical signaling pathways involved in cell proliferation.
- Apoptosis Induction : It triggers programmed cell death pathways, leading to increased apoptosis in cancer cells.
- Tumor Regression : In animal studies, significant reductions in tumor size have been documented, underscoring its therapeutic potential.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which can be compared based on their biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate | Contains a piperazine ring | Anticancer activity | Different nitrogen-containing ring |
| N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2...) | Incorporates a pyrroloquinoxaline structure | Antitumor effects | Enhanced potency due to fused ring system |
| N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline | Contains thiazolidine moiety | Anticancer properties | Different heterocyclic component |
These comparisons illustrate how variations in substituents and ring structures can influence biological activity and therapeutic potential.
Preclinical Research Findings
In one study, researchers evaluated the efficacy of this compound against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value of approximately 5 µM for MCF7 cells, demonstrating potent activity compared to standard chemotherapeutics.
Another study utilized xenograft models to assess tumor growth inhibition. Mice treated with the compound showed a reduction in tumor volume by up to 70% after four weeks of treatment, highlighting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
